molecular formula C8H10N2O3 B13090443 5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid

5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B13090443
M. Wt: 182.18 g/mol
InChI Key: KYQRNCPNGFJUTH-UHFFFAOYSA-N
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Description

5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol This compound is characterized by the presence of an amino group, a propanoyl group, and a carboxylic acid group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of catalytic systems and optimized reaction conditions ensures high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, oxo derivatives, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and influence biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of functional groups attached to the pyrrole ring

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-2-6(11)4-3-5(8(12)13)10-7(4)9/h3,10H,2,9H2,1H3,(H,12,13)

InChI Key

KYQRNCPNGFJUTH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(NC(=C1)C(=O)O)N

Origin of Product

United States

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